1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one
Description
The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-((phenylthio)methyl)pyridin-4(1H)-one is a pyridin-4(1H)-one derivative featuring three key substituents:
- A 5-methoxy group on the pyridinone core.
- A 2-((phenylthio)methyl) group, introducing sulfur-based lipophilicity.
- A 1-(2-(indolin-1-yl)-2-oxoethyl) side chain, incorporating an indole moiety linked via a ketone-ethyl spacer.
Its synthesis likely involves coupling reactions, similar to procedures for related compounds (e.g., amide bond formation or nucleophilic substitution) .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-(phenylsulfanylmethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-28-22-14-24(15-23(27)25-12-11-17-7-5-6-10-20(17)25)18(13-21(22)26)16-29-19-8-3-2-4-9-19/h2-10,13-14H,11-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPZSHEXLEBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridin-4(1H)-one Cores
Compound 14i : 5-Hydroxy-1-methyl-2-((4-nitro-5-(phenylthio)-1H-imidazol-1-yl)methyl)pyridin-4(1H)-one
- Key Features :
- Pyridin-4(1H)-one core with a phenylthio-methyl group.
- Nitroimidazole substituent instead of indolin.
- Properties :
- Molecular weight: 343.36 g/mol.
- Yield: 83%.
- Melting point: 243°C (decomposed).
- Bioactivity: Anti-HIV-1 and antiproliferative activity.
Comparison :
- The indolin group in the target compound may enable π-π stacking or hydrogen bonding with biological targets.
Compound 23 : 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one
Comparison :
- The pyrrolopyrimidine moiety in Compound 23 may enhance binding to nucleotide-binding pockets (e.g., kinase ATP sites).
- The target compound’s simpler pyridinone core could reduce synthetic complexity.
Functional Group Analogues
Compound 12b : 1-(2-Aminoethyl)-2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one
Comparison :
- The target compound’s phenylthio-methyl group increases hydrophobicity, which may enhance membrane permeability.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods akin to General Procedure C (acid-amine coupling) , but its indolin and phenylthio groups may require specialized protecting strategies.
- Indolin vs. Nitroimidazole: The indolin moiety may offer unique binding interactions compared to the nitroimidazole in 14i, which is associated with anti-HIV activity.
- Physicochemical Properties : The target compound’s higher molecular weight (~411.5 g/mol) compared to 14i (~343 g/mol) suggests differences in pharmacokinetics (e.g., absorption or distribution).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
